异冰片基丁酸酯

描述

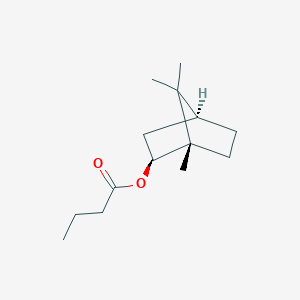

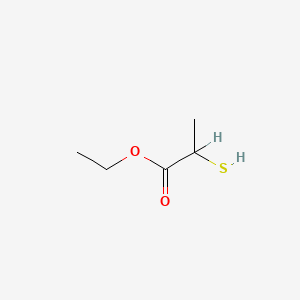

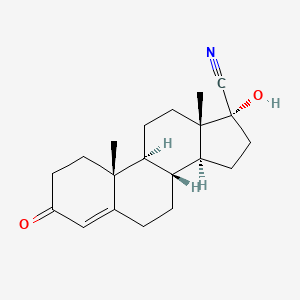

Isobornyl butyrate is an organic compound with the molecular formula C14H24O2. It is an ester derived from isoborneol and butyric acid. This compound is known for its pleasant, piney, and herbaceous aroma, making it a valuable ingredient in the fragrance industry .

科学研究应用

Isobornyl butyrate has a wide range of applications in scientific research:

Biology: Isobornyl butyrate is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: It is widely used in the fragrance industry due to its pleasant aroma.

作用机制

Target of Action

Isobornyl butyrate is a complex compound with a molecular weight of 224.3392

Mode of Action

Many of these effects involve an epigenetic regulation of gene expression through the inhibition of histone deacetylase . It’s plausible that Isobornyl butyrate may share similar mechanisms, but specific studies on Isobornyl butyrate are needed to confirm this.

Biochemical Pathways

Bacteria utilize four pathways for butyrate production with different initial substrates (pyruvate, 4-aminobutyrate, glutarate, and lysine) which follow a polyphyletic distribution

Result of Action

Butyrate has been found to have multiple beneficial effects, including maintaining gut immunity, supporting gut barrier function, and regulating histone deacetylase . It’s possible that Isobornyl butyrate may have similar effects, but specific studies are needed to confirm this.

Action Environment

It’s known that the gut environment, including the presence of other microbes and the ph of the gut, can influence the production and action of butyrate . It’s plausible that similar environmental factors may influence the action of Isobornyl butyrate.

生化分析

Biochemical Properties

The biochemical properties of Isobornyl butyrate are not fully understood due to limited research. It is known that the compound is involved in various biochemical reactions. It is synthesized from isoborneol via an esterification reaction with butyric acid . The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

Butyrate, a component of Isobornyl butyrate, is known to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Butyrate, a component of Isobornyl butyrate, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound can be synthesized from α-pinene, and this process can be integrated into the production of camphor .

Dosage Effects in Animal Models

Butyrate, a component of Isobornyl butyrate, has been studied in animal models and has shown to have various effects depending on the dosage .

Metabolic Pathways

Butyrate, a component of Isobornyl butyrate, is known to be involved in various metabolic pathways, including those involving enzymes or cofactors .

Transport and Distribution

Butyrate, a component of Isobornyl butyrate, is known to be transported and distributed within cells and tissues .

准备方法

Synthetic Routes and Reaction Conditions: Isobornyl butyrate can be synthesized through the esterification of isoborneol with butyric acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of isobornyl butyrate often involves the use of renewable starting materials. For example, isoborneol can be derived from α-pinene, a component of turpentine oil. The α-pinene is first converted to camphene, which is then hydrated to form isoborneol. The isoborneol is subsequently esterified with butyric acid to produce isobornyl butyrate .

化学反应分析

Types of Reactions: Isobornyl butyrate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: Isobornyl butyrate can be hydrolyzed in the presence of a strong acid or base to yield isoborneol and butyric acid.

Oxidation: Oxidizing agents such as potassium permanganate can oxidize isobornyl butyrate to produce camphor and other oxidation products.

Reduction: Reducing agents like lithium aluminum hydride can reduce isobornyl butyrate to isoborneol.

Major Products Formed:

Hydrolysis: Isoborneol and butyric acid.

Oxidation: Camphor and other oxidation products.

Reduction: Isoborneol.

相似化合物的比较

Isobornyl butyrate can be compared with other similar compounds, such as:

Isobornyl acetate: Similar in structure but derived from acetic acid instead of butyric acid. It has a similar aroma but slightly different chemical properties.

Bornyl butyrate: Another ester with a similar structure but derived from borneol instead of isoborneol.

Uniqueness: Isobornyl butyrate is unique due to its specific combination of isoborneol and butyric acid, which gives it a distinct aroma and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

属性

CAS 编号 |

58479-55-3 |

|---|---|

分子式 |

C14H24O2 |

分子量 |

224.34 g/mol |

IUPAC 名称 |

[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] butanoate |

InChI |

InChI=1S/C14H24O2/c1-5-6-12(15)16-11-9-10-7-8-14(11,4)13(10,2)3/h10-11H,5-9H2,1-4H3/t10?,11?,14-/m1/s1 |

InChI 键 |

VIPNQHBVIDJXJE-QIMFLAQGSA-N |

SMILES |

CCCC(=O)OC1CC2CCC1(C2(C)C)C |

手性 SMILES |

CCCC(=O)OC1CC2CC[C@]1(C2(C)C)C |

规范 SMILES |

CCCC(=O)OC1CC2CCC1(C2(C)C)C |

密度 |

0.981-0.991 |

Key on ui other cas no. |

58479-55-3 |

物理描述 |

Colourless liquid; Herbaceous aroma |

溶解度 |

Soluble in oils; Slightly soluble in water Soluble (in ethanol) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is isobornyl butyrate a useful compound in the synthesis of optically pure monoterpenols?

A1: Isobornyl butyrate itself isn't naturally occurring; it's a synthetic intermediate. Its value lies in its ability to be enantioselectively hydrolyzed by specific enzymes. The research highlights two enzymes, Esterase B from Burkholderia gladioli (EstB) and Esterase C from Rhodococcus rhodochrous (EstC), which demonstrate exceptional enantioselectivity (E>100) towards isobornyl butyrate []. This means they preferentially break down one enantiomer of the racemic mixture, leaving behind the desired optically pure isoborneol. This optically pure isoborneol can then be easily converted into optically pure camphor, a valuable compound in various industries.

Q2: How does the structure of isobornyl butyrate impact its interaction with enzymes like EstB and EstC?

A2: The research found that the enantioselectivity of the enzymes increased with the length of the acyl chain in the ester substrate []. This suggests that the larger butyrate group in isobornyl butyrate, compared to smaller acyl groups, allows for a more specific and tighter binding interaction with the active sites of EstB and EstC. Further research into the structural details of these enzyme-substrate interactions would be needed to confirm this hypothesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1583596.png)